4-Bromo-2-(difluoromethyl)-3-methylpyridine
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Overview
Description
4-Bromo-2-(difluoromethyl)-3-methylpyridine is a chemical compound with the molecular formula C7H6BrF2N It is a pyridine derivative, characterized by the presence of bromine, difluoromethyl, and methyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(difluoromethyl)-3-methylpyridine typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-(difluoromethyl)-3-methylpyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(difluoromethyl)-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The difluoromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Reduction: Reducing agents (LiAlH4), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted pyridines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted pyridines
Scientific Research Applications
4-Bromo-2-(difluoromethyl)-3-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 4-Bromo-2-(difluoromethyl)-3-methylpyridine involves its interaction with specific molecular targets. The bromine and difluoromethyl groups contribute to its reactivity and ability to form stable complexes with enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-difluorobenzoic acid: Known for its pharmaceutical applications, particularly as a dopaminergic stabilizer and anti-cancer agent.
4-Bromo-2-fluorobenzoic acid: Used in the synthesis of biaryl intermediates and has applications in organic synthesis.
Uniqueness
4-Bromo-2-(difluoromethyl)-3-methylpyridine stands out due to its unique combination of bromine, difluoromethyl, and methyl groups on the pyridine ring. This specific arrangement imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H6BrF2N |
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Molecular Weight |
222.03 g/mol |
IUPAC Name |
4-bromo-2-(difluoromethyl)-3-methylpyridine |
InChI |
InChI=1S/C7H6BrF2N/c1-4-5(8)2-3-11-6(4)7(9)10/h2-3,7H,1H3 |
InChI Key |
LVHVSDFRUGPCDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1C(F)F)Br |
Origin of Product |
United States |
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